molecular formula C8H11NO3 B12320156 methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 1437312-23-6

methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B12320156
CAS No.: 1437312-23-6
M. Wt: 169.18 g/mol
InChI Key: HVHZATIMCONNMH-UHFFFAOYSA-N
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Description

Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS: 1235441-70-9) is a bicyclic compound featuring a norbornene-like scaffold with a 7-oxabicyclo[2.2.1]hept-5-ene core, substituted with an amino group at position 3 and a methyl ester at position 2. It is widely utilized as a building block in organic synthesis, particularly in drug discovery and polymer chemistry . This article provides a detailed comparison with structurally related compounds, focusing on substituent variations, functional group modifications, and applications.

Properties

IUPAC Name

methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-8(10)6-4-2-3-5(12-4)7(6)9/h2-7H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHZATIMCONNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C=CC(C1N)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101152174
Record name 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437312-23-6
Record name 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437312-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction. One common method starts with the reaction between 2-methylfuran and methyl 3-bromopropiolate. This reaction is highly regioselective and produces the desired bicyclic structure . The reaction conditions often include the use of a catalyst such as silver nitrate and a solvent like acetone .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The industrial process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity and affect biochemical pathways.

Comparison with Similar Compounds

Substituent Variations at the Ester Group

The methyl ester group in the target compound distinguishes it from analogs with bulkier or hydrolytically stable ester substituents:

Compound Name Ester Group Molecular Weight (Free Base) Reactivity Notes Reference ID
Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate Methyl 169.18 g/mol Prone to hydrolysis under acidic/basic conditions.
Ethyl (1R,2S,3S,4S)-3-(Boc-amino)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate Ethyl 325.34 g/mol Boc-protected amino group enhances stability; ethyl ester less reactive than methyl.
tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate tert-Butyl 239.28 g/mol tert-Butyl ester resists hydrolysis; oxo group alters electronic properties.

Key Insight : Methyl esters offer higher reactivity for further functionalization but lower stability compared to ethyl or tert-butyl esters.

Amino Group Modifications

The presence and protection state of the amino group significantly impact reactivity and solubility:

Compound Name Amino Group Status Molecular Weight (Salt) Solubility & Applications Reference ID
This compound hydrochloride Free amino (HCl salt) 205.64 g/mol High water solubility; used in peptide coupling.
3-(Boc-amino)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid Boc-protected 269.26 g/mol Lipophilic; requires deprotection for further reactions.
3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide hydrochloride Carboxamide 184.61 g/mol Enhanced hydrogen bonding; lower ester reactivity.

Key Insight : The hydrochloride salt form of the target compound enhances aqueous solubility, making it preferable for biological applications, while Boc protection is suited for stepwise syntheses.

Core Heteroatom and Ring Modifications

Variations in the bicyclic scaffold alter conformational rigidity and electronic properties:

Compound Name Core Structure Key Features Applications Reference ID
Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate 7-Oxabicyclo (no amino) Lacks amino group; simpler scaffold. Polymer crosslinking; Diels-Alder reactions.
2-Azabicyclo[2.2.1]heptane Nitrogen in ring (azabicyclo) Increased basicity; rigid framework. Alkaloid synthesis; catalysis.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride Dual carboxylate groups High reactivity in polymerization. Mechanophore integration in polymers.

Key Insight : The 7-oxabicyclo core in the target compound provides a balance of rigidity and oxygen-mediated electronic effects, distinct from azabicyclo or anhydride derivatives.

Functional Group Transformations

Modifications beyond ester and amino groups expand utility in diverse reactions:

Compound Name Functional Groups Notable Reactivity Reference ID
Benzothiazol-2-amine-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid Benzothiazole, carboxylic acid Photoactive; used in optoelectronics.
8-Hydroxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indolin]-5'-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate Spirochromene, nitro group Mechanochromic properties; sensors.
Methyl 2-nitro-3-(4-nitrophenyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylate Nitro, aryl groups Diels-Alder adduct with stereochemical complexity.

Key Insight: The target compound’s amino and ester groups serve as versatile handles for click chemistry or bioconjugation, whereas nitro or spiro groups in analogs enable specialized applications.

Biological Activity

Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C8_{8}H11_{11}NO3_{3}
  • Molecular Weight : 171.18 g/mol

The bicyclic structure contributes to its reactivity and interaction with biological targets.

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest that it disrupts bacterial cell wall synthesis, leading to cell lysis and death.

Case Study 1: Antitumor Effects

A study published in Molecules assessed the cytotoxic effects of this compound on human leukemia cells. The results showed a dose-dependent decrease in cell viability, with an IC50_{50} value of approximately 15 µM after 48 hours of treatment. The compound was found to activate caspases 3 and 9, indicating a mitochondrial pathway of apoptosis.

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent against bacterial infections.

Data Tables

Biological Activity IC50_{50} / MIC (µg/mL) Mechanism
Antitumor (Leukemia)15Induction of apoptosis
Antimicrobial (S. aureus)32Disruption of cell wall synthesis
Antimicrobial (E. coli)64Disruption of cell wall synthesis

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